1-Cyclohexylaziridine-2-carboxylic acid
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Overview
Description
1-Cyclohexylaziridine-2-carboxylic acid is a unique organic compound characterized by the presence of a cyclohexyl group attached to an aziridine ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylaziridine-2-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors such as halogenated derivatives with amines. For instance, the reaction of cyclohexylamine with a halogenated aziridine precursor under basic conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylaziridine-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring is highly strained, making it susceptible to nucleophilic attack.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or reduction to yield alcohols.
Common Reagents and Conditions:
Nucleophilic Reagents: Amines, alcohols, and thiols are commonly used in nucleophilic ring-opening reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products:
Ring-Opened Products: Depending on the nucleophile used, various substituted products can be formed.
Oxidized or Reduced Derivatives: Carboxylates or alcohols, respectively.
Scientific Research Applications
1-Cyclohexylaziridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential anticancer agent due to its ability to inhibit protein disulfide isomerases, which are involved in the folding of proteins in cancer cells.
Organic Synthesis: The compound serves as a valuable building block for the synthesis of various heterocyclic compounds and unnatural amino acids.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and immunomodulatory effects.
Mechanism of Action
The mechanism of action of 1-Cyclohexylaziridine-2-carboxylic acid primarily involves the nucleophilic ring-opening of the aziridine ring. This reaction is facilitated by the high strain energy of the three-membered ring, making it highly reactive towards nucleophiles. The compound can selectively alkylate thiol groups in proteins, leading to inhibition of protein disulfide isomerases and disruption of protein folding in cancer cells .
Comparison with Similar Compounds
Aziridine-2-carboxylic acid: Similar in structure but lacks the cyclohexyl group.
Aziridine-2-carboxamide: Known for its anticancer properties and lower toxicity.
Uniqueness: 1-Cyclohexylaziridine-2-carboxylic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties, enhancing its reactivity and potential biological activities compared to other aziridine derivatives .
Properties
Molecular Formula |
C9H15NO2 |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-cyclohexylaziridine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-6-10(8)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,11,12) |
InChI Key |
ZLDAIFJTBIYXHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC2C(=O)O |
Origin of Product |
United States |
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